molecular formula C7H5Cl2NO B2574365 Benzaldehyde, 2-amino-4,6-dichloro- CAS No. 82486-81-5

Benzaldehyde, 2-amino-4,6-dichloro-

Cat. No. B2574365
CAS RN: 82486-81-5
M. Wt: 190.02
InChI Key: FHWPDPWZNATBKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-dichlorobenzaldehyde involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . The 2,6-dichloro dchlorobenzyl, an acidic solvent, and zinc chloride are added into a hydrolysis nitrilation kettle, and a hydrolysis reaction is performed under a heating reflux condition to prepare the 2, 6-dichlorobenzaldehyde .


Molecular Structure Analysis

The molecular formula of 2,4-Dichlorobenzaldehyde is C7H4Cl2O, and its molecular weight is 175.012 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2,4-Dichlorobenzaldehyde can condense with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole to yield bidentate Schiff base ligands, and their metal complexes are potential antimicrobial agents .


Physical And Chemical Properties Analysis

2,4-Dichlorobenzaldehyde is a white crystalline solid or off-white chunky solid with black specks and a pungent odor . It is sensitive to light and may also be sensitive to prolonged exposure to air and moisture . It is insoluble in water .

Scientific Research Applications

Oxidation of Benzyl Alcohol to Benzaldehyde

A study by Rajesh Sharma et al. (2012) explored the oxidation of benzyl alcohol to benzaldehyde using a sulfated Ti-SBA-15 catalyst. This process is relevant for applications in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries. The catalyst demonstrated a threefold increase in oxidative property, enhancing benzyl alcohol conversion to 62% without compromising benzaldehyde selectivity (95%) (Sharma, Soni, & Dalai, 2012).

Synthesis of Biologically Active Intermediates

Yongli Duan et al. (2017) developed a high-efficiency synthetic method for 2-((4-substituted phenyl) amino) benzaldehyde, an important intermediate in synthesizing anticancer drug intermediates. The process involved nucleophilic substitution, reduction, and oxidation reactions, achieving a total yield of 59.49% (Duan, Li, Tang, Li, & Xu, 2017).

Catalytic Applications in Organic Synthesis

F. Vermoortele et al. (2011) discovered that amino-modified Zr-terephthalate metal-organic frameworks serve as effective acid-base catalysts for cross-aldol condensation, highlighting the catalytic potential of benzaldehyde derivatives in organic synthesis (Vermoortele, Ameloot, Vimont, Serre, & De Vos, 2011).

Fluorogenic Reagent for Chromatographic Analysis

S. C. Beale et al. (1989) synthesized and characterized 3-benzoyl-2-quinolinecarboxaldehyde for use as a precolumn fluorogenic reagent in micro-column liquid chromatography. This compound offers ultrahigh sensitivity determination of primary amines, demonstrating the analytical chemistry applications of benzaldehyde derivatives (Beale, Hsieh, Savage, Wiesler, & Novotny, 1989).

Safety and Hazards

2,4-Dichlorobenzaldehyde is classified as a combustible liquid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may damage fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-amino-4,6-dichlorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWPDPWZNATBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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